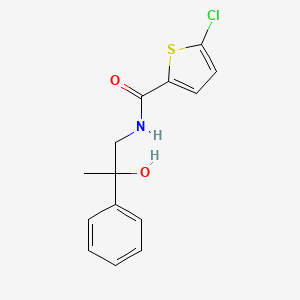

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide

Description

5-Chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene backbone substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The N-substituent, 2-hydroxy-2-phenylpropyl, introduces a chiral center and a hydrophilic hydroxyl group, which may influence solubility and biological interactions.

Properties

IUPAC Name |

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZFSXNVQQRFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Thiophene derivatives often undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Thiophene compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application, but it generally involves binding to specific proteins or receptors, leading to a biological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-N-({(5S)-2-Oxo-3-[4-(5,6-Dihydro-4H-[1,2,4]Triazin-1-Yl)Phenyl]-1,3-Oxazolidin-5-Yl}Methyl)Thiophene-2-Carboxamide Methanesulfonate

- Molecular Formula : C₂₄H₂₅ClN₆O₅S·CH₃SO₃H

- Key Features: Incorporates a 1,3-oxazolidinone ring and a triazine group. Methanesulfonate salt enhances crystallinity and stability.

- Pharmacological Activity : Exhibits antithrombotic and anti-inflammatory properties. The crystalline form demonstrates exceptional stability under high-temperature and high-humidity conditions, making it suitable for long-term storage and formulation .

Segartoxaban (INN: Segartoxabanum)

- Molecular Formula : C₂₄H₂₈ClN₅O₅S₂

- Key Features :

- Contains a sulfonamide group linked to a 2-oxopyrrolidine and 4-methylpiperazine.

- Larger molecular weight (570.1 g/mol) due to extended substituents.

- Pharmacological Activity : Potent inhibitor of coagulation factors Xa and IIa (thrombin). Clinical applications target thrombosis, stroke, and myocardial infarction. The sulfonamide and piperazine groups likely enhance binding affinity to serine proteases .

5-Chloro-N-[2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl)Ethyl]Thiophene-2-Carboxamide

- Molecular Formula : C₁₈H₁₇ClN₄O₂S

- Key Features :

- Substituted with a 1,2,4-triazole ring bearing cyclopropyl and phenyl groups.

- Compact molecular structure (388.9 g/mol).

- The triazole group may confer metabolic resistance compared to hydroxyl-containing analogs .

Thiophene Fentanyl Hydrochloride

- Molecular Formula : C₂₄H₂₆N₂OS·HCl

- Key Features :

- Shares the thiophene-carboxamide core but includes a fentanyl-like opioid backbone.

- Pharmacological Activity : Functions as a µ-opioid receptor agonist. Despite structural similarities to anticoagulant analogs, its activity diverges entirely, underscoring the impact of N-substituent modifications on target specificity .

5-Chloro-N-(2-Hydroxy-3-(Nitroso(4-(3-Oxomorpholino)Phenyl)Amino)Propyl)Thiophene-2-Carboxamide

- Key Features: Nitroso and morpholino groups introduce redox-sensitive and conformationally rigid motifs.

Structural and Functional Analysis

Comparative Data Table

Impact of Substituents on Pharmacological Properties

- Hydrophilic Groups (e.g., hydroxyl, sulfonate) : Improve solubility and crystallinity, critical for oral bioavailability and formulation stability .

- Heterocyclic Additions (e.g., triazine, triazole) : Enhance binding to enzymatic pockets (e.g., coagulation factors) and metabolic resistance .

- Chiral Centers: Influence enantioselective interactions with biological targets, as seen in the (5S)-configured oxazolidinone derivative .

Biological Activity

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₄ClNO₂S

- Molecular Weight : 295.8 g/mol

- CAS Number : 1351659-81-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in various biochemical pathways. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic processes.

- Receptor Binding : It may bind to specific receptors, thereby modulating signaling pathways that affect cell function and response.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory activity in several studies. For instance, its derivatives have been evaluated for their ability to reduce inflammation markers in cellular models. This activity is crucial for developing treatments for inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study assessed the effectiveness of this compound against various pathogens.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as an antimicrobial agent.

-

Evaluation of Anti-inflammatory Effects :

- In a controlled experiment, the compound was tested on human fibroblast cells treated with pro-inflammatory cytokines.

- The results showed a significant reduction in the production of inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Suprofen | Anti-inflammatory | Known for its analgesic properties in pain management. |

| Articaine | Local anesthetic | Used in dental procedures; exhibits thiophene-like structure. |

| Other Thiophenes | Varies (antimicrobial, anticancer) | Broad applications in pharmaceuticals due to diverse biological activities. |

Synthesis and Applications

The synthesis of this compound typically involves condensation reactions common in thiophene chemistry. The compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting inflammation and infections.

Q & A

Q. What are the key considerations for synthesizing 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Reagent Selection : Use 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) as a starting material due to its high purity (>95% HLC) and stability .

- Coupling Agents : Amide bond formation typically employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like acetonitrile or DMF. For sterically hindered amines like 2-hydroxy-2-phenylpropylamine, prolonged reaction times (12–24 hours) at 40–60°C may improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization from ethanol or acetonitrile. Monitor purity via TLC (Rf ~0.3–0.4 in 1:1 EtOAc/hexane) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. The thiophene ring protons typically resonate at δ 7.2–7.6 ppm, while the hydroxypropyl group’s –OH appears as a broad singlet (~δ 5.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (expected [M+H]⁺ ~336.06 g/mol).

- Elemental Analysis : Verify C, H, N, S, and Cl content with microanalysis (deviation <0.4% acceptable for novel compounds) .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Controlled Crystallization : Variations in melting points (e.g., 146–150°C vs. 397 K in related compounds) may arise from polymorphic forms. Use slow evaporation in acetonitrile to isolate the thermodynamically stable form .

- Spectral Validation : Cross-reference with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to identify consistent peaks. For IR, confirm carbonyl (C=O) stretches at ~1670 cm⁻¹ and –NH bending at ~1540 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the environmental fate or biodegradation pathways of this compound?

Methodological Answer:

- QSAR Modeling : Use tools like EPI Suite to estimate logP (predicted ~2.8), bioaccumulation potential, and persistence in soil/water.

- Metabolic Pathways : Simulate microbial degradation via cytochrome P450 enzymes, focusing on hydroxylation of the phenyl ring or cleavage of the amide bond. Validate with LC-MS/MS to detect metabolites .

Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing false positives?

Methodological Answer:

- Dose-Response Studies : Use a randomized block design with triplicate samples across 4–5 concentrations (e.g., 1–100 μM). Include positive controls (e.g., known kinase inhibitors) and vehicle-only controls.

- Counter-Screens : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific binding. For cytotoxicity, employ MTT assays on HEK293 or HepG2 cells .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for thiophene carboxamide derivatives?

Methodological Answer:

- Crystallographic Analysis : Determine dihedral angles between the thiophene and phenyl rings (e.g., 8.5–13.5° in similar compounds) to assess conformational flexibility’s impact on binding .

- Mutagenesis Studies : Modify the hydroxypropyl group (e.g., replace –OH with –OCH₃) and compare activity. Use ANOVA to confirm statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.